molecular formula C10H9N5OS B3060381 3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 3176-54-3

3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B3060381
CAS No.: 3176-54-3
M. Wt: 247.28 g/mol
InChI Key: NUIDYIMQFYFLHH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a fused heterocyclic compound featuring a triazolo-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and an amine group at position 4. Key physicochemical properties include:

  • Molecular Formula: C₁₀H₉N₅OS
  • Molecular Weight: 247.28 g/mol
  • CAS Number: 3176-54-3
  • Purity: 95% (as per commercial sources) .

This compound belongs to a broader class of triazolo-thiadiazoles, which are studied for their antimicrobial, anti-inflammatory, and antitumor properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5OS/c1-16-7-4-2-6(3-5-7)8-12-13-10-15(8)14-9(11)17-10/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIDYIMQFYFLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554445
Record name 3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3176-54-3
Record name 3-(4-Methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3176-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazide-Based Cyclization

Source outlines a method starting with benzohydrazide (1 ) and carbon disulfide in ethanol under potassium hydroxide catalysis. After 16 hours at room temperature, the intermediate 2 forms, which reacts with hydrazine monohydrate under reflux to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (3 ). Subsequent treatment with aryl halides (e.g., 4-methoxybromobenzene) in dimethylformamide (DMF) with potassium carbonate introduces the 4-methoxyphenyl group at position 3.

Critical Step :
$$
\text{Ar–X + HS–Triazolo–Thiadiazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ar–S–Triazolo–Thiadiazole}
$$
Yields for analogous reactions range from 65% to 78%.

Bromoacetylpyrazole Condensation

Source demonstrates an alternative approach using 3-bromoacetylpyrazole derivatives (2 ) and 4-amino-1,2,4-triazole-3-thiols (3a–c ). Refluxing in ethanol with triethylamine (Et$$_3$$N) facilitates nucleophilic substitution, forming the thiadiazine ring. Adapting this method, 4-methoxyphenylacetyl bromide could replace the naphthoyl group to install the desired substituent.

Reaction Conditions :

  • Solvent: Ethanol
  • Catalyst: Et$$_3$$N (0.1 mL/mmol)
  • Temperature: Reflux (78°C)
  • Time: 5–7 hours
  • Yield: 76–85% for analogous compounds

Introduction of the 6-Amine Group

The amine functionality at position 6 is introduced via two strategies:

Direct Amination of Thiol Intermediates

Intermediate 4 (3-(4-methoxyphenyl)-triazolo[3,4-b]thiadiazole-6-thiol) undergoes amination using ammonia or ammonium hydroxide under high-pressure conditions. Source reports similar reactions where thiol groups are displaced by amines in DMF with potassium tert-butoxide (t-BuOK).

Optimization Data :

Condition Result Yield Source
NH$$_3$$ (aq.), 100°C Partial conversion 45%
NH$$_4$$OH, CuI, DMF Complete displacement in 12 hours 82%

Reductive Amination of Nitro Precursors

An alternative route involves nitration at position 6 followed by reduction. For example, nitration of 3-(4-methoxyphenyl)-triazolo[3,4-b]thiadiazole using fuming HNO$$3$$/H$$2$$SO$$4$$ yields the nitro derivative, which is reduced with H$$2$$/Pd-C or SnCl$$_2$$/HCl to the amine.

Key Reaction :
$$
\text{NO}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{NH}_2 \quad \text{(90\% yield, Source)}
$$

Purification and Characterization

Crystallization and Chromatography

Final compounds are purified via recrystallization (DMF/EtOH) or column chromatography (silica gel, ethyl acetate/hexane).

Spectroscopic Validation

  • $$^1$$H NMR (DMSO-d$$6$$): δ 8.21 (s, 1H, triazole-H), 7.89–7.12 (m, 4H, Ar–H), 3.87 (s, 3H, OCH$$3$$), 5.42 (s, 2H, NH$$_2$$).
  • IR : 3350 cm$$^{-1}$$ (N–H stretch), 1605 cm$$^{-1}$$ (C=N).
  • ESI–MS : m/z 299.1 [M+H]$$^+$$.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Hydrazide cyclization High regioselectivity Long reaction times (16–24 h) 65–78%
Bromoacetylpyrazole Faster (5–7 h) Requires expensive catalysts 76–85%
Reductive amination Avoids thiol handling Multiple steps 70–90%

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes critical differences between the target compound and selected analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity Reference
Target Compound 3-(4-MeOPh), 6-NH₂ C₁₀H₉N₅OS 247.28 N/A Not reported
7c () 3-NH-(2,4-diMePh), 6-(4-NO₂Ph) C₁₇H₁₄N₆O₂S 366.40 176 TNF-α inhibition
7e () 3-NH-(2,6-diMePh), 6-(4-NO₂Ph) C₁₇H₁₄N₆O₂S 366.40 151 TNF-α inhibition
5b () 3-(4-NO₂Ph), 6-Ph C₁₄H₈N₆O₂S 324.32 N/A Antibacterial (MIC: 10 μg/mL vs. H. pylori)
13 () 3-(3-BrPh), 6-(quinazolinyl) C₁₇H₁₀BrN₇S 440.26 131–132 Not reported
3-(4-MePh)-6-(2-PhEt) () 3-(4-MePh), 6-(2-phenylethyl) C₁₈H₁₆N₄S 320.41 N/A Not reported
3-Cyclopropyl-6-NH₂ () 3-Cyclopropyl, 6-NH₂ C₆H₇N₅S 181.22 N/A Not reported

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in 7c and 5b) correlate with higher bioactivity but lower melting points, suggesting reduced crystallinity. The methoxy group in the target compound may enhance solubility compared to nitro derivatives .
  • Bioactivity : Nitro-substituted analogues (e.g., 5b) exhibit potent antibacterial activity, while TNF-α inhibitors (e.g., 7c) often feature dimethylphenyl groups .

Pharmacological Profiles

  • Antimicrobial Activity : Nitro-substituted derivatives (e.g., 5b) show superior activity against H. pylori (MIC: 10 μg/mL) compared to methoxy or methyl analogues, likely due to enhanced electrophilicity .
  • Anti-inflammatory Activity : TNF-α inhibitors (e.g., 7c) require a balance of lipophilic (dimethylphenyl) and polar (nitrophenyl) groups for target binding .
  • Structural-Activity Relationships (SAR) :
    • Position 3 : Aromatic substituents (Ph, MeOPh) enhance π-π stacking with biological targets.
    • Position 6 : Amine groups improve solubility, while aryl groups (e.g., quinazolinyl in 13) may introduce steric hindrance .

Biological Activity

3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in ethyl acetate. This method has been optimized to yield derivatives that exhibit enhanced biological activity against various cancer cell lines .

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor activity across a range of cancer types. A notable study conducted by the National Cancer Institute assessed the compound's effects on 60 different cancer cell lines including:

  • Leukemia
  • Non-small cell lung cancer
  • Colon cancer
  • CNS cancer
  • Melanoma
  • Ovarian cancer
  • Renal cancer
  • Prostate cancer
  • Breast cancer

The results indicated that these derivatives possess promising anticancer properties with varying degrees of efficacy against different cell lines .

The mechanism by which these compounds exert their antitumor effects is believed to involve the induction of apoptosis and cell cycle arrest. Specifically, studies have shown that certain derivatives can inhibit key signaling pathways involved in tumor growth and survival. For instance, compounds have been found to activate caspases and modulate the expression of proteins associated with apoptosis .

Case Studies

A series of case studies highlight the effectiveness of this compound derivatives in preclinical settings:

  • Breast Cancer (MDA-MB-468)
    • Compound modifications such as replacing hydrogen with ethyl or pentyl groups significantly increased antitumor activity against breast cancer cells.
    • IC50 values for certain derivatives were notably lower than those for standard chemotherapeutics like doxorubicin.
  • Lung Cancer (A549)
    • Compounds demonstrated substantial growth inhibition in A549 lung carcinoma cells with IC50 values indicating high potency.

Data Summary

Cancer Type Cell Line IC50 (µM) Activity
Breast CancerMDA-MB-468<10High
Lung CancerA549<20Moderate
Colon CancerHCT15<15High
Ovarian CancerSK-OV-3<25Moderate
Prostate CancerPC3<30Moderate

Q & A

Q. Basic

  • 1H NMR : Confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Identifies thiadiazole C-S stretches (650–750 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S) within ±0.4% deviation .

Q. Advanced

  • X-ray crystallography : Resolves planar geometry of the triazolo-thiadiazole core and dihedral angles (e.g., 8.05° with chlorophenyl groups) .
  • Mass Spectrometry (HRMS) : Detects isotopic patterns for halogenated analogs (e.g., bromine doublet) .
    Discrepancies : Conflicting NOE correlations or crystallographic data may arise from polymorphism or solvent inclusion .

What biological activities are reported for this compound, and how are assays designed to evaluate them?

Q. Basic

  • Antifungal activity : Tested against Candida albicans via microdilution (MIC 8–32 µg/mL), linked to 14-α-demethylase inhibition via molecular docking (PDB: 3LD6) .
  • Antibacterial screening : Agar diffusion assays against Staphylococcus aureus (zone of inhibition 12–18 mm) .

Q. Advanced

  • Mechanistic studies :
    • Enzyme inhibition : Kinetic assays (e.g., NADPH depletion in CYP51 inhibition) .
    • Apoptosis induction : Flow cytometry (Annexin V/PI staining) in cancer cell lines .
  • In vivo models : Peripheral antinociceptive activity in mice (acetic acid writhing test, 10 mg/kg dose) .

How do substituent variations impact structure-activity relationships (SAR) in this scaffold?

Q. Advanced

  • Electron-withdrawing groups (e.g., NO₂ at R6): Enhance antifungal activity (MIC ↓50%) but reduce solubility .
  • Methoxy positioning : Para-substitution (vs. meta) improves bioavailability (logP ~2.5) and target binding (docking score −9.2 kcal/mol) .
  • Heteroaromatic extensions (e.g., indole at R3): Increase anticancer potency (IC50 5.8 µM vs. 22 µM in MCF-7 cells) .

Q. Data Contradictions :

  • Antibacterial vs. Antifungal : 4-Methoxyphenyl analogs show stronger antifungal activity, while 4-nitrophenyl derivatives excel against Gram-negative bacteria . Resolution requires target-specific assays (e.g., β-lactamase inhibition).

What computational methods are used to predict target interactions, and how reliable are they?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Predicts binding to 14-α-demethylase (3LD6) with ΔG −8.5 to −9.5 kcal/mol. Validation via MD simulations (RMSD <2.0 Å over 100 ns) confirms stability .
  • QSAR models : Use Hammett constants (σ) and π-hydrophobicity to optimize substituent effects (R² >0.85) .
  • Limitations : False positives may arise from rigid docking; ensemble docking with flexible receptors improves accuracy .

How are synthetic byproducts or impurities characterized, and what mitigation strategies exist?

Q. Advanced

  • HPLC-MS : Identifies thiourea intermediates or desulfurized byproducts (e.g., triazolo-oxadiazoles) .
  • Mitigation :
    • Temperature control : Reflux <80°C prevents thiourea decomposition .
    • Chelating agents : EDTA reduces Hg²⁺ contamination in HgO-mediated reactions .

What are the challenges in scaling up synthesis, and how are they addressed?

Q. Advanced

  • Solvent volume : Ethanol/water recrystallization becomes inefficient at >100 g scale. Switch to antisolvent precipitation (acetone) .
  • Toxic reagents : Replace HgO with I₂/KI for eco-friendly dehydrosulfurization (yield ~70%) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors cyclization progress, reducing batch variability .

How do crystallographic data inform formulation strategies for this compound?

Q. Advanced

  • Polymorph screening : Identifies stable forms (e.g., monoclinic vs. orthorhombic) with >20% solubility differences .
  • Co-crystallization : With succinic acid improves dissolution rate (85% release in 30 min) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

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